molecular formula C15H21NOS B5760741 N-cyclopentyl-3-[(4-methylphenyl)thio]propanamide

N-cyclopentyl-3-[(4-methylphenyl)thio]propanamide

Cat. No. B5760741
M. Wt: 263.4 g/mol
InChI Key: GUPZLAKHFFWVEO-UHFFFAOYSA-N
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Description

N-cyclopentyl-3-[(4-methylphenyl)thio]propanamide, also known as CP 55,940, is a synthetic cannabinoid that has gained significant attention in recent years due to its potential therapeutic applications. This compound is a potent agonist of the cannabinoid receptors and has been studied extensively for its effects on the central nervous system.

Mechanism of Action

N-cyclopentyl-3-[(4-methylphenyl)thio]propanamide 55,940 acts as a potent agonist of the cannabinoid receptors, which are G protein-coupled receptors that are activated by endogenous cannabinoids such as anandamide and 2-arachidonoylglycerol. When N-cyclopentyl-3-[(4-methylphenyl)thio]propanamide 55,940 binds to these receptors, it activates a cascade of intracellular signaling pathways that ultimately lead to changes in gene expression and cellular function.
Biochemical and Physiological Effects:
N-cyclopentyl-3-[(4-methylphenyl)thio]propanamide 55,940 has been shown to have a wide range of biochemical and physiological effects. It has been shown to reduce pain perception in animal models, suggesting that it may have potential as a pain medication. It has also been shown to modulate appetite and body weight, making it a potential treatment for obesity. Additionally, N-cyclopentyl-3-[(4-methylphenyl)thio]propanamide 55,940 has been shown to have anxiolytic and antidepressant effects, suggesting that it may have potential as a treatment for mood disorders.

Advantages and Limitations for Lab Experiments

One advantage of using N-cyclopentyl-3-[(4-methylphenyl)thio]propanamide 55,940 in lab experiments is that it is a potent and selective agonist of the cannabinoid receptors, which allows for precise manipulation of the endocannabinoid system. However, one limitation is that it is a synthetic compound and may not fully replicate the effects of endogenous cannabinoids in the body.

Future Directions

There are many potential future directions for research on N-cyclopentyl-3-[(4-methylphenyl)thio]propanamide 55,940 and other synthetic cannabinoids. One area of interest is the development of new cannabinoid-based medications for pain management, mood disorders, and other conditions. Additionally, there is a need for further research on the long-term effects of synthetic cannabinoids on the brain and body, as well as their potential for abuse and addiction. Finally, there is a need for research on the interactions between synthetic cannabinoids and other medications, as well as their potential for drug-drug interactions.

Synthesis Methods

N-cyclopentyl-3-[(4-methylphenyl)thio]propanamide 55,940 can be synthesized through a multistep process that involves the condensation of cyclopentanone with 4-methylthiophenol, followed by the addition of an amine group and subsequent reduction of the resulting imine. The final product is a white crystalline powder with a melting point of 140-142°C.

Scientific Research Applications

N-cyclopentyl-3-[(4-methylphenyl)thio]propanamide 55,940 has been widely used in scientific research to study the effects of cannabinoids on the central nervous system. It has been shown to have a high affinity for both CB1 and CB2 receptors, which are found throughout the brain and body. This compound has been used to investigate the role of the endocannabinoid system in various physiological processes, including pain perception, appetite regulation, and mood regulation.

properties

IUPAC Name

N-cyclopentyl-3-(4-methylphenyl)sulfanylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21NOS/c1-12-6-8-14(9-7-12)18-11-10-15(17)16-13-4-2-3-5-13/h6-9,13H,2-5,10-11H2,1H3,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GUPZLAKHFFWVEO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)SCCC(=O)NC2CCCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21NOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-cyclopentyl-3-[(4-methylphenyl)sulfanyl]propanamide

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